molecular formula C6H10BrNO3 B8418631 Bromomethyl morpholine-4-carboxylate

Bromomethyl morpholine-4-carboxylate

Cat. No.: B8418631
M. Wt: 224.05 g/mol
InChI Key: CDINMPJUENPBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromomethyl morpholine-4-carboxylate is a morpholine derivative featuring a bromomethyl ester group. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity. The bromomethyl group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmacologically active molecules.

Properties

Molecular Formula

C6H10BrNO3

Molecular Weight

224.05 g/mol

IUPAC Name

bromomethyl morpholine-4-carboxylate

InChI

InChI=1S/C6H10BrNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2

InChI Key

CDINMPJUENPBKF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among bromomethyl morpholine-4-carboxylate and its analogs:

Compound Name Core Structure Halogen/Functional Group Key Applications Synthesis Yield/Purity
This compound Morpholine Bromomethyl ester Pharmaceutical intermediates Not reported
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Isoxazole Bromomethyl ester Structure-activity relationship (SAR) studies 69–95% (post-chromatography)
tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate Morpholine Iodomethyl ester RAS inhibitor synthesis 95% yield
Ethyl α-(bromomethyl)acrylate Acrylate ester Bromomethyl group Cytotoxic α-methylene lactones High (via Reformatsky)
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole + bromophenyl Bromophenyl + carboxylic acid Agrochemical intermediates Similarity score: 0.95
Key Observations:

Halogen Reactivity :

  • Bromine in this compound offers a balance between reactivity and stability, suitable for controlled substitutions. In contrast, the iodomethyl morpholine derivative exhibits higher reactivity (95% yield in NaI substitution) due to iodine’s superior leaving-group ability.
  • Ethyl α-(bromomethyl)acrylate leverages bromine for radical-mediated cyclization, enabling access to cytotoxic lactones.

Core Heterocycle Influence :

  • Morpholine’s oxygen and nitrogen atoms enhance solubility in polar solvents, favoring pharmaceutical applications (e.g., RAS inhibitors ). Isoxazole derivatives prioritize aromatic stability and are common in agrochemicals.

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., compound 53 in ) reduces reaction time (30 minutes vs. days for traditional methods).

Analytical Characterization

All compounds were validated via:

  • 1H/13C NMR : Confirmed substituent positions and purity.
  • HRMS/LCMS : Verified molecular weights (e.g., compound 53 in ).
  • Chromatography : HPLC/GC ensured >95% purity in pharmaceutical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.